molecular formula C5H9ClFNO2 B12429180 trans-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride

trans-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B12429180
M. Wt: 169.58 g/mol
InChI Key: UCWWFZQRLUCRFQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrolidine derivatives .

Scientific Research Applications

Chemistry: In chemistry, trans-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of pyrrolidine derivatives. It can serve as a model compound for investigating enzyme-substrate interactions and protein-ligand binding .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Fluorine-containing compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with specific characteristics .

Mechanism of Action

The mechanism of action of trans-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: trans-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride is unique due to the presence of both a fluorine atom and a carboxylic acid group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

4-fluoropyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWWFZQRLUCRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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